



# **Application Notes and Protocols: N-**Nitrosomethylphenidate Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | N-Nitrosomethylphenidate |           |
| Cat. No.:            | B13421479                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Nitrosomethylphenidate (NMPH) is a nitrosamine impurity of significant concern for the pharmaceutical industry. Classified as a probable human carcinogen, NMPH can form during the synthesis, formulation, or storage of methylphenidate-containing drug products.[1][2] Methylphenidate is a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][3] The potential presence of this genotoxic impurity necessitates rigorous analytical testing to ensure patient safety and compliance with regulatory guidelines.[4][5]

This document provides detailed application notes and experimental protocols for the use of N-Nitrosomethylphenidate as a reference standard in the identification and quantification of this impurity in pharmaceutical products.

# Physicochemical Data and Reference Standard **Information**

A certified reference standard of **N-Nitrosomethylphenidate** is essential for accurate and precise analytical measurements. The following table summarizes key information for this compound.



| Property           | Value                                              | Source    |
|--------------------|----------------------------------------------------|-----------|
| Chemical Name      | methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate | [6][7]    |
| Synonyms           | Methyl 1-nitroso-α-phenyl-2-<br>piperidineacetate  | [1][6]    |
| CAS Number         | 55557-03-4                                         | [1][6][7] |
| Molecular Formula  | C14H18N2O3                                         | [1][7]    |
| Molecular Weight   | 262.31 g/mol                                       | [1]       |
| Purity             | Typically >95%                                     | [1]       |
| Storage Conditions | -20°C, protect from light                          | [6]       |

## **Experimental Protocols**

The detection of N-nitrosamine impurities at trace levels requires highly sensitive and selective analytical methods.[8] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques.[1][8]

# Protocol 1: Quantitative Analysis of N-Nitrosomethylphenidate by LC-MS/MS

This protocol describes a general method for the quantification of NMPH in a drug product using a certified reference standard.

#### 2.1.1. Materials and Reagents

- N-Nitrosomethylphenidate Certified Reference Standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)



- Drug product containing methylphenidate
- Volumetric flasks, pipettes, and vials
- Syringe filters (0.22 μm)

#### 2.1.2. Standard Solution Preparation

- Stock Solution (100 μg/mL): Accurately weigh a suitable amount of N-Nitrosomethylphenidate reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 100 μg/mL.
- Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards. The concentration range should bracket the expected level of the impurity in the sample. A typical range might be 0.5 ng/mL to 100 ng/mL.

#### 2.1.3. Sample Preparation

- Accurately weigh a portion of the powdered drug product equivalent to a specific dose of methylphenidate.
- Dissolve the sample in a known volume of diluent (e.g., methanol or a mixture of methanol and water).
- Vortex or sonicate the sample to ensure complete dissolution.
- Centrifuge the sample to pellet any undissolved excipients.
- Filter the supernatant through a 0.22 μm syringe filter into an LC vial for analysis.

#### 2.1.4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for the specific instrument used.



| Parameter          | Recommended Condition                                                                                                                          |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| LC Column          | C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.6 µm)                                                                          |
| Mobile Phase A     | 0.1% Formic Acid in Water                                                                                                                      |
| Mobile Phase B     | 0.1% Formic Acid in Methanol                                                                                                                   |
| Gradient           | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate          | 0.3 - 0.5 mL/min                                                                                                                               |
| Column Temperature | 40°C                                                                                                                                           |
| Injection Volume   | 5 - 10 μL                                                                                                                                      |
| Ionization Mode    | Electrospray Ionization (ESI), Positive                                                                                                        |
| MS/MS Detection    | Multiple Reaction Monitoring (MRM)                                                                                                             |
| Precursor Ion (Q1) | To be determined by infusion of the reference standard                                                                                         |
| Product Ions (Q3)  | To be determined by infusion of the reference standard                                                                                         |

### 2.1.5. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area of the NMPH reference standard against its concentration.
- Determine the concentration of NMPH in the prepared sample by interpolating its peak area from the calibration curve.
- Calculate the final amount of NMPH in the drug product, typically expressed in parts per million (ppm) or nanograms per tablet.



# Protocol 2: Screening and Quantification of N-Nitrosomethylphenidate by GC-MS/MS

This protocol is suitable for the analysis of NMPH, which is a semi-volatile compound.

#### 2.2.1. Materials and Reagents

- N-Nitrosomethylphenidate Certified Reference Standard
- Dichloromethane (DCM, GC grade)
- Methanol (GC grade)
- Drug product containing methylphenidate
- · Anhydrous sodium sulfate
- Volumetric flasks, pipettes, and GC vials

#### 2.2.2. Standard Solution Preparation

- Stock Solution (100 μg/mL): Prepare a stock solution of NMPH in methanol or dichloromethane.
- Working Standard Solutions: Serially dilute the stock solution with dichloromethane to prepare calibration standards in a range appropriate for trace analysis (e.g., 1 ng/mL to 100 ng/mL).

#### 2.2.3. Sample Preparation

- Weigh a portion of the powdered drug product.
- Disperse the sample in a suitable volume of water or an appropriate buffer.
- Perform a liquid-liquid extraction with dichloromethane.
- Collect the organic layer and dry it over anhydrous sodium sulfate.



- Filter the extract and concentrate it to a known volume if necessary.
- Transfer the final extract to a GC vial.

#### 2.2.4. GC-MS/MS Instrumental Conditions

| Parameter                 | Recommended Condition                                                                                           |
|---------------------------|-----------------------------------------------------------------------------------------------------------------|
| GC Column                 | Mid-polarity column (e.g., DB-WAX or equivalent)                                                                |
| Inlet Temperature         | 250°C                                                                                                           |
| Injection Mode            | Splitless                                                                                                       |
| Carrier Gas               | Helium at a constant flow rate (e.g., 1.2 mL/min)                                                               |
| Oven Temperature Program  | Start at a low temperature (e.g., 50°C), hold, then ramp up to a final temperature (e.g., 250°C) to elute NMPH. |
| Transfer Line Temperature | 250°C                                                                                                           |
| Ion Source Temperature    | 230°C                                                                                                           |
| Ionization Mode           | Electron Ionization (EI)                                                                                        |
| MS/MS Detection           | Multiple Reaction Monitoring (MRM)                                                                              |
| Precursor Ion (Q1)        | To be determined from the mass spectrum of the reference standard                                               |
| Product Ions (Q3)         | To be determined from the product ion scan of the precursor ion                                                 |

#### 2.2.5. Data Analysis and Quantification

The data analysis and quantification steps are analogous to those described for the LC-MS/MS method.

## **Visualization of Workflows and Pathways**





# N-Nitrosomethylphenidate Formation and Analysis Workflow

The following diagram illustrates the potential formation of NMPH and the general workflow for its analysis in a pharmaceutical setting.





Click to download full resolution via product page

Caption: Workflow for NMPH formation, risk assessment, and analysis.



## **General Genotoxicity Pathway of Nitrosamines**

As a specific signaling pathway for **N-Nitrosomethylphenidate** is not well-defined, the following diagram illustrates the generally accepted mechanism of genotoxicity for nitrosamine compounds.



Click to download full resolution via product page

Caption: General pathway of nitrosamine-induced genotoxicity.

### Conclusion

The use of a well-characterized **N-Nitrosomethylphenidate** reference standard is indispensable for the accurate assessment of this impurity in pharmaceutical products. The provided LC-MS/MS and GC-MS/MS protocols offer a robust starting point for method development and validation. Continuous monitoring and control of NMPH levels are critical to ensuring the quality and safety of methylphenidate-containing medicines for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Methylphenidate exerts neuroprotective effects through the AMPK signaling pathway -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]



- 3. N-Nitroso Methylphenidate certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.usp.org [store.usp.org]
- To cite this document: BenchChem. [Application Notes and Protocols: N-Nitrosomethylphenidate Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13421479#n-nitrosomethylphenidate-reference-standard-application]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com